

Technical Guide: Spectroscopic Characterization of (10-bromodecyl)phosphonic acid

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Compound of Interest

Compound Name: (10-bromodecyl)phosphonic acid

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This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for **(10-bromodecyl)phosphonic acid**. While experimental spectra for this specific molecule are not publicly available, this document presents a comprehensive analysis based on established spectroscopic principles and data from analogous compounds. It is intended to serve as a valuable resource for the identification, characterization, and quality control of this important bifunctional molecule.

Chemical Structure and Properties

(10-bromodecyl)phosphonic acid is a linear alkyl chain functionalized with a terminal bromine atom and a phosphonic acid group. This structure makes it a valuable linker in the development of various chemical probes and therapeutic agents, such as proteolysis-targeting chimeras (PROTACs).

- Molecular Formula: $C_{10}H_{22}BrO_3P$ [1]
- Molecular Weight: 301.15 g/mol [1]

Predicted NMR Spectroscopic Data

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the predicted 1H , ^{13}C , and ^{31}P NMR data for **(10-**

bromodecyl)phosphonic acid.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~11-12	br s	2H	P-OH
3.40	t	2H	H ₂ C-Br
~1.8-1.9	m	2H	H ₂ C-CH ₂ Br
~1.6-1.7	m	2H	H ₂ C-P
~1.2-1.5	m	14H	-(CH ₂) ₇ -

Note: The chemical shift of the acidic protons of the phosphonic acid group is highly dependent on the solvent and concentration. In aprotic solvents like DMSO-d₆, this signal can appear as a broad singlet. The multiplicity "t" denotes a triplet, and "m" denotes a multiplet.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~34	CH ₂ -Br
~33	CH ₂ -CH ₂ Br
~30-31	-(CH ₂) _n - (multiple peaks)
~28-29	-(CH ₂) _n - (multiple peaks)
~25-26	CH ₂ -P (doublet due to ¹ J _{C-P})
~22	CH ₂ -CH ₂ P (doublet due to ² J _{C-P})

Note: The carbon attached to the phosphorus atom will appear as a doublet due to one-bond coupling ($^1J_{C-P}$). The adjacent carbon will also show coupling, but with a smaller coupling constant ($^2J_{C-P}$).

^{31}P NMR Spectroscopy

Table 3: Predicted ^{31}P NMR Data (Proton Decoupled, Solvent: CDCl_3 , 162 MHz)

Chemical Shift (δ , ppm)	Multiplicity
~30-35	s

Note: The chemical shift of ^{31}P is sensitive to the solvent and pH. The spectrum is typically recorded with proton decoupling, resulting in a singlet ("s"). Without decoupling, the signal would be a multiplet due to coupling with the adjacent methylene protons.

Predicted Mass Spectrometry Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data

Ion	m/z (calculated)
$[\text{M}-\text{H}]^-$	300.0461
$[\text{M}+\text{H}]^+$	302.0614
$[\text{M}+\text{Na}]^+$	324.0433

Note: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 Da, corresponding to the ^{79}Br and ^{81}Br isotopes.

Experimental Protocols

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer with a multinuclear probe (e.g., 400 MHz).

Sample Preparation:

- Weigh approximately 5-10 mg of **(10-bromodecyl)phosphonic acid**.
- Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in an NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Data Acquisition:

- ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. A reference standard, such as 85% H₃PO₄, can be used as an external reference.

Mass Spectrometry

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Sample Preparation:

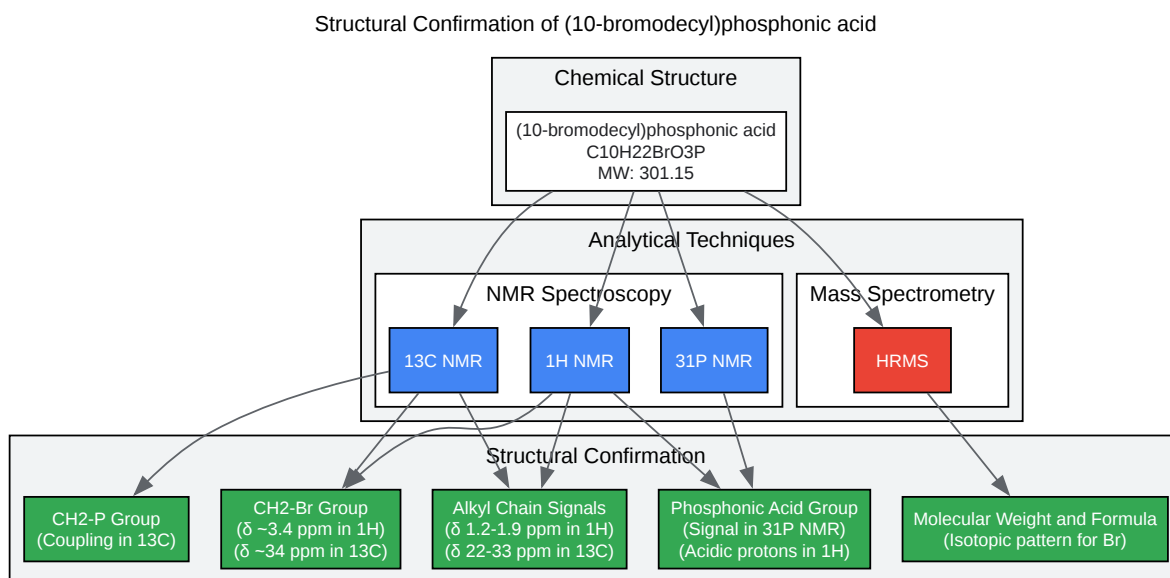
- Prepare a stock solution of **(10-bromodecyl)phosphonic acid** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of ~1-10 µg/mL in an appropriate solvent system for electrospray ionization (ESI), typically containing a small amount of formic acid (for positive ion mode) or ammonia/piperidine (for negative ion mode).

Data Acquisition:

- Ionization Mode: Electrospray ionization (ESI) is commonly used for phosphonic acids. Both positive and negative ion modes should be tested to determine the optimal ionization.
- Analysis: The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. A full scan mass spectrum is acquired over a relevant m/z range (e.g., 100-500).

Logical Relationship of Analytical Data

The following diagram illustrates how the different analytical techniques confirm the structure of **(10-bromodecyl)phosphonic acid**.



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Caption: Structural confirmation workflow for **(10-bromodecyl)phosphonic acid**.

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References

- 1. cenmed.com [cenmed.com]
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